Coordination Bite Angle and Metal Chelate Ring Size: 4-Pyridin-2-ylpyridin-2-amine vs. 2,2′-Bipyridine
Coordination of 4-pyridin-2-ylpyridin-2-amine ([2,4′-bipyridin]-2′-amine) to a metal center via the pyridyl nitrogen of the 2-position and the 2′-amino nitrogen forms a five-membered chelate ring [1]. In contrast, 2,2′-bipyridine forms a five-membered chelate ring via two pyridyl nitrogens, while 2,2′-dipyridylamine (N-(pyridin-2-yl)pyridin-2-amine) forms a six-membered chelate ring via two pyridyl nitrogens bridged by a central amine [1] [2]. X-ray crystallographic data for related bipyridylamine complexes demonstrate that the N-M-N bite angle in five-membered chelate rings formed by pyridyl-amine donors is typically 78-82°, compared to 85-90° for six-membered chelate rings formed by dipyridylamine ligands [1] [3]. This geometric difference directly influences the coordination sphere geometry, complex stability, and catalytic site accessibility [3].
| Evidence Dimension | Chelate ring size and N-M-N bite angle |
|---|---|
| Target Compound Data | Five-membered chelate ring; N-M-N bite angle 78-82° (class inference) |
| Comparator Or Baseline | 2,2′-Bipyridine: five-membered chelate ring via N,N′-pyridyl donors; 2,2′-Dipyridylamine: six-membered chelate ring via N,N′-pyridyl donors, bite angle 85-90° |
| Quantified Difference | Bite angle difference of approximately 3-12° between five-membered and six-membered chelate rings |
| Conditions | Metal complex X-ray crystallography; octahedral coordination geometry with transition metals (Ni, Cu, Pd) |
Why This Matters
The chelate ring size and bite angle determine the metal-ligand bond strength, complex geometry, and catalytic turnover frequency, making ligand selection non-interchangeable for applications requiring specific coordination environments.
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- [2] A. Bencini, V. Lippolis. '1,10-Phenanthroline: A Versatile Building Block for the Construction of Ligands for Various Purposes.' Coordination Chemistry Reviews, 2010, 254(17-18), 2096-2180. doi:10.1016/j.ccr.2010.04.008. View Source
- [3] P. Comba, M. Kerscher. 'Computation of the Structures and Properties of Transition Metal Compounds.' Coordination Chemistry Reviews, 2009, 253(5-6), 564-574. doi:10.1016/j.ccr.2008.05.019. View Source
